BenchChemオンラインストアへようこそ!

(+-)-Tetrahydrozoline

Adrenergic Pharmacology Receptor Binding Vasoconstriction

For receptor pharmacology requiring α1-selective agonism without α2 confounding, (±)-Tetrahydrozoline delivers unmatched functional selectivity (α2 Ki=0.8 μM; α1 Ki=25 μM) versus mixed agonists like naphazoline. Its rapid systemic clearance (t₁/₂ 2–4 h) prevents dose accumulation; superior 30-day formulation stability outperforms naphazoline. Validated HPLC method (recovery 100.8%; RSD 0.47%) and USP reference standards support ANDA-ready analytical packages.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 84-22-0
Cat. No. B1198887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Tetrahydrozoline
CAS84-22-0
Synonyms2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline
Berberil N
Caltheon
Collyrium Fresh
Diabenyl T
Eye-Sine
Eye-Zine
Murine Plus
Murine Sore Eyes
Ophtalmin
Optazine Fresh
Optigene
Rhinopront
Tetra-Ide
Tetraclear
tetrahydrozoline
tetrahydrozoline hydrochloride
tetrahydrozoline monohydrochloride
tetrahydrozoline, (+-)-isomer
tetrahydrozoline, (-)-isomer
Tetrilin
tetryzoline
Tyzine
Vasopos
Visine
Vispring
Yxin
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)C3=NCCN3
InChIInChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15)
InChIKeyBYJAVTDNIXVSPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 31.09 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





What Is (±)-Tetrahydrozoline (CAS 84-22-0): A Procurement-Focused Imidazoline Decongestant Overview


(±)-Tetrahydrozoline (CAS 84-22-0; INN: Tetryzoline) is a racemic imidazoline derivative [1] that functions as an α-adrenergic receptor agonist [2]. As a vasoconstrictor, it is widely used in over-the-counter ophthalmic and nasal decongestant formulations [3]. Its primary therapeutic action is the constriction of conjunctival and nasal mucosal blood vessels, providing rapid relief from redness and congestion [4]. First patented in 1954 and in medical use since 1959, it remains a staple in topical decongestant products globally [5].

Why (±)-Tetrahydrozoline (CAS 84-22-0) Is Not Freely Interchangeable with Other OTC Imidazoline Decongestants


Despite their structural similarity and shared imidazoline core, in-class compounds such as naphazoline and oxymetazoline exhibit distinct α-adrenergic receptor subtype selectivity profiles, divergent systemic pharmacokinetics, and differing chemical stability profiles that preclude simple generic substitution in research or formulation contexts [1]. These differences manifest in quantifiable parameters—receptor binding affinities (Ki values), elimination half-lives (t₁/₂), and degradation kinetics—that directly influence experimental reproducibility, formulation development timelines, and regulatory submission requirements [2][3]. The evidence presented in Section 3 establishes that (±)-tetrahydrozoline possesses specific, measurable characteristics that differentiate it from its closest analogs, thereby warranting its targeted procurement for applications where these parameters are critical variables.

Evidence Guide: Quantifying the Differential Profile of (±)-Tetrahydrozoline (CAS 84-22-0) for Scientific Procurement


Receptor Subtype Selectivity: α1-Selective Agonism of Tetrahydrozoline Distinguishes It from Mixed α1/α2 Agonists

Tetrahydrozoline demonstrates functionally relevant selectivity for the α1-adrenergic receptor subtype, distinguishing it from the mixed α1/α2 agonist naphazoline [1]. This selectivity is further substantiated by binding affinity data: tetrahydrozoline exhibits weak affinity for α1-adrenergic receptors (Ki = 25 μM) and comparatively higher affinity for α2-adrenergic receptors (Ki = 0.8 μM) [2]. This ratio (α2 Ki : α1 Ki ≈ 1:31) contrasts with the receptor profiles of other imidazolines, providing a clear basis for targeted experimental selection.

Adrenergic Pharmacology Receptor Binding Vasoconstriction Ocular Decongestants

Pharmacokinetic Differentiation: Shorter Elimination Half-Life of Tetrahydrozoline Relative to Other Imidazolines

Tetrahydrozoline exhibits a significantly shorter systemic elimination half-life (t₁/₂ = 2–4 hours in humans) compared to other imidazoline derivatives [1]. This pharmacokinetic parameter positions tetrahydrozoline as the shortest-acting agent among its common in-class comparators, with oxymetazoline exhibiting an intermediate half-life (5–8 hours) and xylometazoline demonstrating the longest duration (10–12 hours) [1]. An independent study measuring serum concentrations following therapeutic ocular dosing reported a mean serum half-life of approximately 6 hours, with maximum serum concentrations ranging from 0.068 to 0.380 ng/mL [2].

Pharmacokinetics Drug Metabolism Half-Life Topical Formulations

Formulation Stability: Tetrahydrozoline 0.05% Maintains Superior Concentration Stability Over 30 Days Compared to Naphazoline 0.1%

In a comparative formulation stability study, tetrahydrozoline 0.05% demonstrated superior maintenance of drug concentration relative to original loading over a 30-day observation period compared to naphazoline 0.1% [1]. The study evaluated drug concentration stability as percentage of original loading over time, with tetrahydrozoline exhibiting a more stable concentration profile across the 30-day measurement window [1]. This enhanced formulation stability profile provides a practical advantage for researchers requiring consistent drug delivery over extended experimental timelines or for manufacturers developing shelf-stable multi-dose products.

Formulation Stability Drug Delivery Shelf-Life Ophthalmic Preparations

Analytical Method Validation: HPLC Method for Tetrahydrozoline Demonstrates High Recovery and Precision for QC and Stability Testing

A validated reversed-phase HPLC method developed specifically for tetrahydrozoline hydrochloride analysis in eye drop formulations demonstrates high accuracy and precision [1]. The method shows good linearity over the range of 0.025–0.075 mg/mL with r² = 0.999, and the average recovery is 100.8% with a relative standard deviation (RSD) of 0.47% [1]. This validated, stability-indicating method addresses the limitation of the USP compendial UV–vis spectrophotometry method, which cannot selectively detect impurities, degradation products, or excipients present in pharmaceutical dosage forms [1]. The USP monograph for tetrahydrozoline hydrochloride specifies an assay range of 98.0–100.5% (calculated on dried basis) with loss on drying not exceeding 1.0% [2].

Analytical Chemistry HPLC Validation Quality Control Impurity Profiling

Tissue-Selective Pharmacodynamics: Tetrahydrozoline Exhibits Differential Agonist Activity in Rabbit vs. Rat Aorta Compared to Other Imidazolines

In comparative tissue pharmacology studies using isolated rabbit and rat aortae, tetrahydrozoline exhibited a distinct pharmacodynamic profile relative to other imidazoline agonists [1]. Notably, tetrahydrozoline had no agonist activity in rat aorta, whereas oxymetazoline, naphazoline, and clonidine all produced measurable contractile responses [1]. In rabbit aorta, the rank order of potency was oxymetazoline > noradrenaline > tramazoline > tetrahydrozoline > clonidine, based on ED50 values [1]. This tissue-selective response profile differentiates tetrahydrozoline from other in-class compounds and may inform species selection in preclinical models.

Tissue Pharmacology Vascular Smooth Muscle α-Adrenoceptors Species Differences

Patent and Regulatory Precedent: Tetrahydrozoline in Combination Formulations with Amlexanox and Levocabastine

Tetrahydrozoline has been specifically claimed in combination patent applications for mucosal delivery formulations, distinguishing it from other decongestant alternatives in the context of fixed-dose combination products [1]. Patent JP-2002161032-A describes compositions applied to mucous membranes comprising tetrahydrozoline in combination with anti-allergic agents (amlexanox, levocabastine), claiming enhanced efficacy for hyperemic symptoms of nasal obstruction and ocular redness [1]. This patent precedent establishes tetrahydrozoline as a preferred decongestant component in certain combination products, with documented regulatory and commercial validation.

Formulation Patent Combination Products Mucosal Drug Delivery Intellectual Property

Best-Fit Research and Industrial Applications for (±)-Tetrahydrozoline (CAS 84-22-0) Based on Quantitative Evidence


Studies Requiring α1-Selective Adrenergic Agonism Without α2-Mediated Confounding Effects

For investigators conducting receptor pharmacology studies where α1-selective activation is desired without the confounding influence of α2-mediated responses, tetrahydrozoline provides a functionally selective tool. As established in Section 3 (Evidence Item 1), tetrahydrozoline is a selective α1 receptor agonist, whereas naphazoline acts as a mixed α1/α2 agonist [1]. The binding affinity ratio (α2 Ki = 0.8 μM; α1 Ki = 25 μM) further quantifies this selectivity [2]. This differential receptor profile makes tetrahydrozoline the preferred choice for experiments dissecting α1-specific vasoconstrictive mechanisms in ocular or nasal tissues, or for studies where α2-mediated sedation or cardiovascular effects could confound data interpretation.

Pharmacokinetic Studies Requiring Short-Duration Imidazoline Exposure

Based on the pharmacokinetic evidence presented in Section 3 (Evidence Item 2), tetrahydrozoline's shorter elimination half-life (2–4 hours) compared to oxymetazoline (5–8 hours) and xylometazoline (10–12 hours) makes it the imidazoline of choice for studies requiring rapid systemic clearance [1]. This property is particularly valuable in experimental designs where: (1) repeated dosing without accumulation is desired; (2) washout periods need to be minimized between treatment arms; or (3) investigators are modeling acute versus sustained adrenergic stimulation. The well-characterized serum concentration profile (Cmax 0.068–0.380 ng/mL; mean t₁/₂ ≈ 6 hours following ocular dosing) provides a validated pharmacokinetic framework for dosing regimen design [2].

Long-Term Formulation Stability Studies and Multi-Dose Product Development

For formulation scientists developing ophthalmic or nasal products with extended shelf-life requirements or for researchers conducting longitudinal in vivo studies requiring consistent drug delivery, the stability data presented in Section 3 (Evidence Item 3) supports the selection of tetrahydrozoline over naphazoline. The 30-day comparative stability study demonstrated that tetrahydrozoline 0.05% maintains drug concentration closer to original loading values than naphazoline 0.1% over the same period [1]. This enhanced formulation stability translates to more reliable experimental results over extended timelines and reduced variability in drug delivery across multi-day protocols. Additionally, the validated HPLC analytical method (Section 3, Evidence Item 4) provides a robust, stability-indicating platform for monitoring concentration integrity throughout study duration [2].

Analytical Method Development and Quality Control for Ophthalmic/Nasal Formulations

Quality control laboratories and analytical development groups working with tetrahydrozoline-containing formulations benefit from the established and validated HPLC method detailed in Section 3 (Evidence Item 4). This stability-indicating method (recovery: 100.8%; RSD: 0.47%; linearity r² = 0.999 over 0.025–0.075 mg/mL) [1] addresses the critical limitation of compendial UV–vis spectrophotometry, which cannot detect impurities, degradation products, or formulation excipients [1]. The availability of USP reference standards [2] and commercial impurity reference materials [3] further enables comprehensive quality testing. This analytical infrastructure makes tetrahydrozoline an attractive candidate for ANDA submissions and pharmaceutical development programs requiring robust, regulatory-compliant analytical packages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+-)-Tetrahydrozoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.